3-(3-(Methylsulfonyl)propyl)azetidine
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Overview
Description
3-(3-(Methylsulfonyl)propyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. The presence of the methylsulfonyl group adds to its chemical versatility, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Methylsulfonyl)propyl)azetidine typically involves the reaction of azetidine with a suitable sulfonylating agent. One common method includes the use of methanesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(3-(Methylsulfonyl)propyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(3-(Methylsulfonyl)propyl)azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-(3-(Methylsulfonyl)propyl)azetidine involves its interaction with specific molecular targets. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The methylsulfonyl group can participate in both electrophilic and nucleophilic reactions, making the compound versatile in its interactions with biological molecules .
Comparison with Similar Compounds
Azetidine: The parent compound, known for its high ring strain and reactivity.
Aziridine: A three-membered nitrogen-containing ring with even higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Uniqueness: 3-(3-(Methylsulfonyl)propyl)azetidine stands out due to the presence of the methylsulfonyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H15NO2S |
---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
3-(3-methylsulfonylpropyl)azetidine |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)4-2-3-7-5-8-6-7/h7-8H,2-6H2,1H3 |
InChI Key |
NKABPVPNGNAGLB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCC1CNC1 |
Origin of Product |
United States |
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